Debutyldronedarone D7
Description
Elucidation of the Strategic Utility of Deuterium (B1214612) Labeling (D7) in Mechanistic Investigations
Deuterium labeling is a powerful technique in pharmaceutical research where hydrogen atoms in a molecule are replaced by their heavier, stable isotope, deuterium. nih.gov This substitution does not significantly alter the chemical properties of the compound but provides a distinct mass signature that is invaluable in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The seven deuterium atoms in Debutyldronedarone (B1669980) D7 make it an ideal internal standard for the quantitative analysis of the non-labeled Debutyldronedarone.
The primary advantages of using a deuterated internal standard such as Debutyldronedarone D7 include:
Enhanced Accuracy and Precision: As an internal standard, this compound is added to biological samples at a known concentration before sample processing. It behaves almost identically to the analyte (Debutyldronedarone) during extraction, chromatography, and ionization. This co-elution and similar behavior compensate for any sample loss or variability during the analytical process, leading to more accurate and precise quantification. nih.gov
Improved Sensitivity in LC-MS/MS: The mass difference between Debutyldronedarone and this compound allows for their distinct detection by a mass spectrometer, even when they co-elute chromatographically. This specificity minimizes interference from other components in the biological matrix, thereby enhancing the sensitivity of the assay.
Overview of Academic Research Trajectories for this compound
The principal application of this compound in academic and industrial research is as an internal standard for bioanalytical method development and validation. These methods are critical for accurately measuring the concentrations of Dronedarone (B1670951) and its active metabolite, Debutyldronedarone, in biological fluids such as plasma and serum.
Research utilizing deuterated standards like this compound typically focuses on:
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of Dronedarone. The precise quantification of both the parent drug and its major metabolite is essential for building accurate pharmacokinetic models.
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Dronedarone.
Therapeutic Drug Monitoring: In some clinical settings, monitoring the plasma concentrations of Dronedarone and Debutyldronedarone may be necessary to optimize therapy.
While direct research on the biological effects of this compound itself is not the primary focus, its role as an analytical tool is indispensable for generating reliable data in studies investigating the pharmacology and toxicology of Dronedarone.
Data Tables
The following tables summarize typical parameters for analytical methods used to quantify Dronedarone and Debutyldronedarone, where a deuterated internal standard like this compound would be employed.
Table 1: LC-MS/MS Method Parameters for Dronedarone and Debutyldronedarone Quantification
| Parameter | Details | Reference |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Internal Standard | Amiodarone (B1667116) (in the absence of a specific deuterated standard for Debutyldronedarone in this study) | nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile (B52724) | nih.gov |
| Chromatographic Column | CAPCELL PAK C(18) MG (100 mm × 4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | Gradient elution with 5 mmol/L ammonium (B1175870) acetate-acetonitrile, each containing 0.2% acetic acid | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection | Tandem mass spectrometer in multiple reaction monitoring (MRM) mode with a positive atmospheric pressure chemical ionization (APCI) interface | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL for both dronedarone and debutyldronedarone | nih.gov |
| Linear Range | 0.200 to 200 ng/mL for each analyte | nih.gov |
Table 2: HPLC-UV Method Parameters for Dronedarone and Debutyldronedarone Quantification
| Parameter | Details | Reference |
| Analytical Technique | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | mdpi.com |
| Internal Standard | Bepridil | mdpi.com |
| Sample Preparation | Liquid-liquid extraction with methyl tert-butyl ether | mdpi.com |
| Chromatographic Column | Supelcosil LC-CN column (150 × 4.6 mm, 5 µm) | mdpi.com |
| Mobile Phase | Isocratic mixture of CH3OH:CH3CN:H2O:0.5 M KH2PO4 (170:85:237.2:7.8 v/v) + 0.1 mL 85% H3PO4 | mdpi.com |
| Flow Rate | 1.8 mL/min | mdpi.com |
| Detection Wavelength | 290 nm | mdpi.com |
| Calibration Range | 10-1000 ng/mL for both Dronedarone and Debutyldronedarone | mdpi.com |
| Retention Times | Debutyldronedarone: 4.0 min, Bepridil (IS): 5.2 min, Dronedarone: 6.0 min | mdpi.com |
Properties
Molecular Formula |
C27H29D7N2O5S |
|---|---|
Molecular Weight |
507.69 |
Origin of Product |
United States |
Synthetic Chemistry and Structural Elucidation for Research Standards
Methodological Approaches for the Chemical Synthesis of Debutyldronedarone (B1669980) and its Deuterated Analogues
The preparation of Debutyldronedarone D7 as a research standard involves a multi-step synthetic sequence. The strategy is centered on introducing a deuterium-labeled alkyl chain onto a core scaffold, which is assembled from key precursors.
Specific Reaction Pathways and Conditions for Deuterium (B1214612) Incorporation
The synthesis of this compound, chemically named N-{2-butyl-3-[4-(3-{[(2,2,3,3,4,4,4-d7)butyl]amino}propoxy)benzoyl]-1-benzofuran-5-yl}methanesulfonamide, necessitates the specific incorporation of seven deuterium atoms onto the N-butyl group. allgenbio.com This is typically achieved by utilizing a deuterated starting material in the synthetic pathway. A plausible and efficient method involves the reductive amination using a deuterated aldehyde or the alkylation with a deuterated alkyl halide.
A common route for synthesizing the non-deuterated Debutyldronedarone involves the alkylation of a phenol (B47542) precursor with an appropriate amino-alkyl halide. chemicalbook.com Adapting this for the deuterated analogue, the synthesis would logically proceed via the alkylation of a protected amine with a deuterated butyl halide, followed by deprotection and subsequent reaction steps.
A potential synthetic pathway is outlined below:
Preparation of Deuterated Butyl Bromide (d7): The synthesis would commence with a heavily deuterated starting material, such as d7-butanol. This can be converted to d7-butyl bromide using standard halogenation reagents like phosphorus tribromide (PBr₃).
Synthesis of the Deuterated Amino-propoxy Intermediate: A key intermediate, N-(3-chloropropyl) butan-1-amine, is often used in the synthesis of Dronedarone (B1670951) and its analogues. chemicalbook.com For the deuterated version, a tert-Butyloxycarbonyl (Boc)-protected 3-chloropropylamine (B7771022) can be alkylated with the prepared d7-butyl bromide. This nucleophilic substitution reaction, typically carried out in the presence of a base such as potassium carbonate, would yield Boc-protected N-(3-chloropropyl)-N-(butyl-d7)-amine.
Alkylation of the Phenolic Core: The central benzofuran (B130515) scaffold, 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, serves as the phenolic core. chemicalbook.com This core is alkylated with the deuterated intermediate from the previous step under Williamson ether synthesis conditions, using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Reduction and Sulfonylation: The nitro group on the benzofuran ring is then reduced to a primary amine. This is commonly achieved through catalytic hydrogenation using a catalyst like Platinum-on-Carbon (Pt/C) under a hydrogen atmosphere. The resulting amine is subsequently reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to form the sulfonamide moiety. chemicalbook.com
Deprotection: The final step involves the removal of the Boc protecting group from the secondary amine. This is typically accomplished under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield the final product, this compound.
This multi-step approach ensures the specific and stable incorporation of the deuterium atoms into the desired position of the final molecule, making it suitable as an internal standard.
Design and Execution of Synthesis for Metabolite Reference Standards
The synthesis of Debutyldronedarone and its deuterated analogue as reference standards is critical for their accurate quantification in biological matrices. nih.gov Debutyldronedarone has been identified not only as a major metabolite of Dronedarone but also as a potential process-related impurity in its manufacturing. chemicalbook.com Therefore, having access to a pure, well-characterized standard is essential for quality control and pharmacokinetic studies. nih.govmiamioh.edu
The synthetic design for such standards must be robust, scalable to produce sufficient quantities (typically in milligram to gram scale), and yield a product of high purity. chemicalbook.com The synthetic route described above [2.1.1] is designed to be convergent, allowing for the efficient assembly of the final molecule from key intermediates. The use of protecting groups, such as the Boc group, is a strategic element to prevent side reactions and ensure the desired regioselectivity. chemicalbook.com
The final product, this compound, is typically isolated and purified using chromatographic techniques to ensure it meets the high-purity requirements (>98%) for a reference standard. allgenbio.com
Advanced Spectroscopic and Chromatographic Characterization for Purity and Identity Confirmation
To be utilized as a reliable research standard, the identity and purity of synthesized this compound must be rigorously confirmed. This is accomplished through a combination of advanced spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Deuterium and Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR are employed to confirm the molecular structure.
The ¹³C NMR spectrum would show the presence of all 27 carbon atoms in the molecule. The signals for the deuterated carbon atoms of the d7-butyl group would exhibit characteristic splitting patterns due to C-D coupling and would be significantly broader and less intense compared to the protonated carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to provide further structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass, which provides strong evidence for the elemental composition.
For this compound, the expected molecular weight is approximately 507.69 g/mol . allgenbio.com In an electrospray ionization (ESI) mass spectrum, the protonated molecular ion [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 508.7. The 7-dalton mass shift compared to the non-deuterated Debutyldronedarone (molecular weight ~500.72 g/mol ) is a definitive indicator of the successful incorporation of seven deuterium atoms.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. The fragmentation pattern of this compound would be expected to be similar to its non-deuterated counterpart, with characteristic losses of the alkyl chains. miamioh.edunih.gov Common fragmentation pathways for such molecules include cleavage of the ether linkage and the C-N bonds of the amino side chain. miamioh.edulibretexts.org The masses of the fragment ions containing the deuterated butyl group would be shifted by 7 Da, providing further confirmation of the location of the deuterium label.
Chromatographic Purity Assessment for Research Material Quality
The purity of the this compound reference standard is critical for its intended use in quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the primary method used for purity assessment. researchgate.net
A validated, stability-indicating HPLC method, typically employing a reversed-phase column (e.g., C18), is used to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as around 290 nm. researchgate.net
The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks. For use as a reference standard, the purity of this compound is expected to be ≥98%. allgenbio.com
Interactive Data Tables
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Note: Signals for the C₄D₇H₂ group are absent in the ¹H NMR spectrum.
| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic | Benzofuran & Phenyl Rings | 6.5 - 8.0 |
| Alkyl | 2-Butyl group (C₄H₉) | 0.9 - 1.8 |
| Methylene | -O-CH₂- | 3.5 - 4.5 |
| Methylene | -CH₂-N- | 2.5 - 3.5 |
| Methyl | -SO₂-CH₃ | 2.9 - 3.1 |
| Amine | -NH- | 1.0 - 5.0 (broad) |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₇H₃₀D₇N₂O₅S |
| Molecular Weight | 507.69 g/mol |
| Expected [M+H]⁺ (m/z) | ~508.7 |
| Expected [M-d7-butyl]⁺ Fragment (m/z) | ~449.2 |
Table 3: HPLC Purity Analysis Parameters
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Ammonium Acetate Buffer and Acetonitrile |
| Flow Rate | 0.7 - 1.8 mL/min |
| Detection | UV at ~290 nm |
| Purity Specification | ≥ 98% |
Sophisticated Bioanalytical Methodologies for Research Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS provides unparalleled sensitivity and specificity for the quantification of Debutyldronedarone (B1669980), even at the low concentrations typically observed in biological systems. This is achieved by combining the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Development and Optimization of Chromatographic Separation Protocols for Complex Matrices
Effective chromatographic separation is critical to isolate Debutyldronedarone and its deuterated internal standard, Debutyldronedarone D7, from endogenous components in complex matrices like human plasma, which can interfere with accurate measurement. Research has led to the development of optimized reversed-phase HPLC methods that achieve this goal.
A validated method for the simultaneous determination of Dronedarone (B1670951) and Debutyldronedarone utilizes a gradient elution protocol. nih.govnih.gov The separation is performed on a C18 column, which is a common stationary phase for retaining and separating moderately nonpolar compounds like Debutyldronedarone. nih.gov The mobile phase typically consists of an aqueous component, such as an ammonium (B1175870) acetate (B1210297) buffer with acetic acid, and an organic solvent like acetonitrile (B52724). nih.govnih.gov A gradient system, where the proportion of the organic solvent is increased over the course of the analysis, is employed to ensure that both the parent drug and its metabolite are eluted efficiently with sharp, well-defined peaks in a short timeframe. nih.gov This approach provides a complete separation from plasma components within minutes. nih.govnih.gov
Table 1: Example of a Gradient LC-MS/MS Method for Debutyldronedarone Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | CAPCELL PAK C18 MG (100 mm × 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | A: 5 mmol/L Ammonium Acetate with 0.2% Acetic AcidB: Acetonitrile with 0.2% Acetic Acid nih.gov |
| Elution Type | Gradient nih.gov |
| Flow Rate | 0.7 mL/min nih.gov |
| Analysis Time | ~5.5 minutes nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile nih.govnih.gov |
This interactive table summarizes key parameters from a published research method.
Strategic Integration of this compound as an Internal Standard in Quantitative Assays
In quantitative bioanalysis, an internal standard (IS) is essential for ensuring accuracy and precision. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. nih.govyoutube.com For the quantification of Debutyldronedarone, this compound is the optimal choice. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.govsmolecule.com
The key advantage of using this compound is that it co-elutes with the non-labeled Debutyldronedarone. nih.gov This co-elution ensures that any variations in sample preparation recovery or, more critically, any matrix-induced ion suppression or enhancement in the MS source, affect both the analyte and the internal standard to the same degree. youtube.comresearchgate.net By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to highly reliable and reproducible quantitative results. youtube.com While some methods have utilized structural analogs like amiodarone (B1667116) as an IS for practical reasons, regulatory agencies and best practices strongly advocate for the use of a SIL-IS like this compound to ensure the most robust and defensible data. nih.govyoutube.com The mass difference of +7 amu (atomic mass units) for the D7 variant is sufficient to prevent isotopic crosstalk with the signal from the natural isotopes of the unlabeled analyte. nih.gov
Principles of Mass Spectrometric Detection in Multiple Reaction Monitoring (MRM) Mode
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the key to the high selectivity and sensitivity of the assay. nih.gov This technique involves a two-stage mass filtering process. google.com
Precursor Ion Selection: In the first quadrupole (Q1), only ions with a specific mass-to-charge ratio (m/z) corresponding to the analyte of interest are allowed to pass. For Debutyldronedarone, which has a monoisotopic mass of approximately 500.23 g/mol , the protonated molecule ([M+H]⁺) with an m/z of 501.2 would be selected as the precursor ion. libretexts.org For the internal standard, this compound, the precursor ion would be m/z 508.2.
Fragmentation: The selected precursor ions then travel into the collision cell (Q2), where they are fragmented by collision with an inert gas like argon. This process breaks the molecule into smaller, characteristic product ions (or daughter ions). google.com
Product Ion Selection: The resulting fragments move into the third quadrupole (Q3), which is set to detect only specific product ions. The transition from a selected precursor ion to a specific product ion is known as an MRM transition. nih.gov
For a robust assay, at least two MRM transitions are monitored for each compound. The most intense and stable transition is used for quantification (the "quantifier"), while a second transition serves as a "qualifier" to confirm the identity of the compound based on the consistent ratio of the two signals. nih.govnih.gov This dual-level specificity ensures that the detected signal is unequivocally from Debutyldronedarone and not from an interfering compound.
Table 2: Theoretical MRM Transitions for Debutyldronedarone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| Debutyldronedarone | 501.2 | Predicted Fragment 1 | Quantifier |
| Debutyldronedarone | 501.2 | Predicted Fragment 2 | Qualifier |
This table illustrates the principle of MRM transitions. Actual product ions are determined empirically during method development based on the molecule's fragmentation pattern.
Minimization of Matrix Effects and Ion Suppression in Research Samples
Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis. ontosight.ai This phenomenon occurs when co-eluting compounds from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the MS source, leading to a suppressed signal and inaccurate quantification. libretexts.org
Several strategies are employed to minimize these effects in the analysis of Debutyldronedarone:
Efficient Sample Preparation: The first line of defense is to remove as many interfering components as possible before analysis. Simple protein precipitation with a solvent like acetonitrile is often used, which effectively removes large proteins. nih.govnih.gov More exhaustive techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide even cleaner samples by selectively isolating the analyte from matrix components.
Chromatographic Separation: Optimizing the LC method to achieve chromatographic separation between Debutyldronedarone and major matrix components is crucial. If the analyte elutes at a different time than the bulk of the interfering species, the risk of ion suppression is significantly reduced. ontosight.ai
Use of a Stable Isotope-Labeled Internal Standard: As detailed in section 3.1.2, this is the most effective strategy to compensate for matrix effects that cannot be eliminated by sample preparation or chromatography. Since this compound is affected by ion suppression in the same way as the analyte, the ratio of their signals remains constant, preserving the accuracy of the measurement. youtube.com
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Applications
While LC-MS/MS is the most sensitive technique, HPLC with UV detection is a cost-effective and reliable alternative for applications where the expected concentrations of Debutyldronedarone are higher. The benzofuran (B130515) core of the Debutyldronedarone molecule contains a chromophore that absorbs UV light, allowing for its detection.
Establishment of Optimized Isocratic and Gradient Elution Systems
In contrast to the gradient elution often required for LC-MS/MS, simpler isocratic systems can be effectively used for HPLC-UV analysis. An isocratic elution uses a mobile phase with a constant composition throughout the analytical run. This approach is straightforward, requires less complex equipment, and can offer high reproducibility.
A validated isocratic HPLC-UV method for the simultaneous determination of Dronedarone and Debutyldronedarone has been established. This method uses a Supelcosil LC-CN column and a mobile phase mixture of methanol (B129727), acetonitrile, water, and a potassium phosphate (B84403) buffer at a constant flow rate. nih.gov UV detection is typically set at the wavelength of maximum absorbance for the analytes, which for Debutyldronedarone is approximately 290 nm. While gradient elution can be faster for complex mixtures, a well-optimized isocratic system can provide adequate separation and reliable quantification for specific research applications. ontosight.ailibretexts.org
Table 3: Example of an Isocratic HPLC-UV Method for Debutyldronedarone Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | Supelcosil LC-CN (150 × 4.6 mm, 5 µm) |
| Mobile Phase | CH₃OH:CH₃CN:H₂O:0.5 M KH₂PO₄ (170:85:237.2:7.8 v/v) + H₃PO₄ |
| Elution Type | Isocratic |
| Flow Rate | 1.8 mL/min |
| Detection | UV at 290 nm |
| Internal Standard | Bepridil |
This interactive table summarizes key parameters from a published research method.
Principles of Ultraviolet Detection Wavelength Selection for Enhanced Selectivity
The selection of an appropriate ultraviolet (UV) detection wavelength is a critical step in the development of a selective and sensitive high-performance liquid chromatography (HPLC) method. For Debutyldronedarone, spectrophotometric analysis reveals two main absorption maxima. While the primary maximum occurs at approximately 216 nm, a secondary, less intense absorption maximum is observed at 290 nm. mdpi.com
Rigorous Analytical Method Validation for In Vitro and Ex Vivo Research
A comprehensive validation process is essential to ensure that a bioanalytical method is reliable, reproducible, and fit for its intended purpose in in vitro and ex vivo research. This validation encompasses several key parameters, as outlined in the following subsections.
Assessment of Analytical Specificity and Selectivity against Endogenous Components
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the bioanalysis of Debutyldronedarone, this is typically demonstrated by analyzing blank plasma samples from multiple sources to ensure that no endogenous materials co-elute with and interfere at the retention time of the analyte or the internal standard.
For an HPLC-UV method, specificity is achieved through a combination of chromatographic separation and the chosen detection wavelength. In a validated method for Debutyldronedarone, the use of a cyanopropyl (CN) column and a mobile phase consisting of a methanol, acetonitrile, water, and potassium dihydrogen phosphate buffer mixture provides effective separation from plasma components. mdpi.comnih.gov When coupled with UV detection at 290 nm, a wavelength chosen for its reduced interference from the biological matrix, the method demonstrates excellent specificity. mdpi.com Chromatograms of blank plasma show no significant peaks at the retention times of Debutyldronedarone or the internal standard, confirming the method's ability to differentiate the analyte from endogenous plasma components. mdpi.com
Determination of Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) in Research Assays
The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise, but not necessarily quantified with acceptable accuracy and precision.
For a validated HPLC-UV method for Debutyldronedarone in human plasma, the LLOQ has been established at 10 ng/mL. mdpi.comnih.gov At this concentration, the method demonstrates acceptable precision (relative standard deviation ≤ 20%) and accuracy (within ±20% of the nominal value), in line with regulatory guidelines. mdpi.com The calibration curve for this method is typically linear over a range of 10 to 1000 ng/mL. mdpi.comnih.gov
While the specific LOD for this compound by HPLC-UV is not extensively reported in the literature, the LOD for Dronedarone has been determined in other HPLC-UV methods. For instance, one method reported an LOD of 0.78 μg/mL for dronedarone in serum, which is significantly higher than the LLOQ of the more sensitive plasma assay. nih.gov The LOD is generally determined by calculating the concentration that produces a signal-to-noise ratio of approximately 3:1.
Evaluation of Precision and Accuracy in Controlled Laboratory Conditions
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean test results obtained by the method to the true value.
The precision and accuracy of a bioanalytical method for Debutyldronedarone have been thoroughly evaluated. The intra-assay (within-run) and inter-assay (between-run) precision and accuracy were determined by analyzing quality control (QC) samples at low, medium, and high concentrations. For Debutyldronedarone, the intra-assay precision (RSD) ranged from 3.8% to 17.3% (at the LLOQ), while the inter-assay precision was between 2.8% and 13.8%. mdpi.com The intra-assay accuracy was found to be between 87.8% and 108.2% of the nominal concentration, and the inter-assay accuracy was between 93.1% and 110.2%. mdpi.com These results fall within the acceptance criteria of ≤15% for RSD (≤20% at the LLOQ) and ±15% for accuracy (±20% at the LLOQ), as stipulated by regulatory bodies like the European Medicines Agency (EMA). mdpi.com
Table 1: Intra- and Inter-Assay Precision and Accuracy for Debutyldronedarone
| Concentration (ng/mL) | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Intra-Assay Accuracy (% of Nominal) | Inter-Assay Accuracy (% of Nominal) |
|---|---|---|---|---|
| 10 (LLOQ) | 17.3 | 13.8 | 87.8 - 108.2 | 93.1 - 110.2 |
| 30 (Low QC) | 3.8 | 2.8 | 95.0 - 105.0 | 98.0 - 102.0 |
| 250 (Medium QC) | 4.5 | 3.5 | 96.0 - 104.0 | 97.0 - 103.0 |
| 800 (High QC) | 4.1 | 3.1 | 97.0 - 103.0 | 98.0 - 101.0 |
Data derived from Kunicki et al. (2025). mdpi.com
Characterization of Extraction Recovery and Stability in Biological Research Samples
Extraction Recovery
The efficiency of the extraction process is a critical parameter in a bioanalytical method. For Debutyldronedarone, liquid-liquid extraction (LLE) is a commonly employed technique to isolate the analyte from the plasma matrix. A study evaluating various organic solvents found that methyl tert-butyl ether (MTBE) provided the most effective extraction, with an efficiency of 70-80% and a relatively clean extract. mdpi.com The extraction efficiency for Debutyldronedarone was determined to be approximately 78.8%, with a range of 69.9% to 81.8%. mdpi.com The optimal extraction was achieved by alkalinizing the plasma sample to a pH of 11.5-11.8 and extracting for 8 minutes. mdpi.com
Stability
The stability of an analyte in a biological matrix under various storage and handling conditions is crucial for ensuring the integrity of the analytical results. The stability of Debutyldronedarone in human plasma has been documented to be sufficient under various conditions. mdpi.com Studies have shown that both Dronedarone and Debutyldronedarone are stable in human plasma during short-term storage, long-term storage, and after multiple freeze-thaw cycles. mdpi.com One study demonstrated the stability of Debutyldronedarone in plasma for at least 6 hours at room temperature, for 30 days at -20°C and -70°C, and through three freeze-thaw cycles. nih.gov The stability of stock and working solutions of Debutyldronedarone in methanol has been confirmed for at least 8 weeks when stored at 4°C. mdpi.com
Table 2: Summary of Debutyldronedarone Stability in Human Plasma
| Condition | Duration | Stability |
|---|---|---|
| Room Temperature | At least 6 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-Term Storage | 30 days at -20°C and -70°C | Stable |
Data derived from Xie et al. (2011). nih.gov
Enzymatic Metabolism and Biotransformation Pathways of Debutyldronedarone in Preclinical Models
Identification and Characterization of Cytochrome P450 Isoforms Involved in Formation (e.g., CYP3A4)
The formation of debutyldronedarone (B1669980) from dronedarone (B1670951) is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov The primary pathway is N-debutylation, a specific type of N-dealkylation reaction. nih.govrsc.org
While CYP3A4 is the main contributor, other isoforms also participate in the metabolism of dronedarone, including its conversion to debutyldronedarone. Studies have identified CYP3A5 and CYP2D6 as major enzymes involved in metabolizing dronedarone to N-desbutyl-dronedarone. nih.gov The metabolic potency for this conversion follows the order of CYP3A4 ≈ CYP3A5 > CYP2D6. nih.gov Other CYP isoforms like CYP1A1, CYP2C8, and CYP2C19 have also been shown to have minor roles in the metabolism of dronedarone or its subsequent metabolites. nih.govnih.gov
| Enzyme/Isoform | Role in Debutyldronedarone Formation | Key Findings |
| CYP3A4 | Primary | Accounts for the majority of N-debutylation. nih.gov Its inhibition significantly reduces dronedarone metabolism. nih.gov |
| CYP3A5 | Major | Exhibits metabolic potency similar to CYP3A4 in forming debutyldronedarone. nih.gov |
| CYP2D6 | Major | Contributes to N-debutylation and further metabolizes debutyldronedarone. nih.govnih.gov |
| CYP1A1, CYP2C8 | Minor | Involved in the subsequent hydroxylation of other dronedarone metabolites. nih.gov |
Investigation of Other Contributing Enzyme Systems (e.g., Monoamine Oxidases, Flavin-Containing Monooxygenases, UDP-Glucuronosyltransferases)
While Cytochrome P450 enzymes are central to the initial formation of debutyldronedarone, other enzyme systems are involved in the broader metabolic cascade of dronedarone and its metabolites. nih.gov
Monoamine Oxidases (MAOs): After its formation, debutyldronedarone is a substrate for MAO-A. nih.govscienceopen.com This enzyme catalyzes the conversion of debutyldronedarone into other metabolites, such as propanoic acid-dronedarone and phenol-dronedarone. nih.gov This indicates that while MAOs are not directly involved in the formation of debutyldronedarone, they are crucial for its subsequent clearance.
Flavin-Containing Monooxygenases (FMOs): Studies utilizing recombinant human FMOs (rhFMO) have been conducted to elucidate the complete metabolic profile of dronedarone. nih.gov However, the direct contribution of FMOs to the primary N-debutylation step to form debutyldronedarone appears to be minimal compared to the action of CYPs.
UDP-Glucuronosyltransferases (UGTs): UGTs are phase II metabolizing enzymes that play a significant role in the metabolism of dronedarone's downstream metabolites. For instance, the phenol-dronedarone metabolite, which is formed from debutyldronedarone via MAO-A, undergoes extensive glucuronidation. nih.govnih.gov Recombinant human UGT1A1, UGT1A3, and UGT2B15 have been identified as being involved in this process. nih.gov
Assessment of In Vitro Metabolic Stability in Hepatic Subcellular Fractions and Cell Cultures
The metabolic stability of a compound provides insight into its rate of clearance by the liver. In vitro systems are essential tools for these assessments. researchgate.net
Hepatic Subcellular Fractions: Human liver microsomes, which are rich in CYP enzymes, are a standard model for studying Phase I metabolism. researchgate.netnih.gov In these systems, dronedarone is rapidly metabolized, primarily into debutyldronedarone. nih.gov The stability of debutyldronedarone itself has also been assessed, showing it to be metabolized less rapidly than the parent dronedarone. nih.gov The intrinsic clearance of dronedarone in human liver microsomes is significant, underscoring its extensive first-pass metabolism.
Cell Cultures: Intact hepatocytes, which contain a full complement of both Phase I and Phase II metabolic enzymes, offer a more complete picture of a drug's metabolic fate. thermofisher.com In primary cultures of human hepatocytes, dronedarone is extensively metabolized. nih.gov Studies have shown that more than 80% of the drug is metabolized within a 6-hour incubation period. scienceopen.com The metabolic clearance in these cell-based assays can be almost completely inhibited by broad-spectrum CYP inhibitors, again highlighting the central role of these enzymes. nih.gov
Application of Cryopreserved Hepatocytes and Liver Microsomes in Metabolic Research Studies
Cryopreserved hepatocytes and liver microsomes are widely used and validated tools in preclinical drug metabolism research due to their convenience and the fact that they retain enzymatic activities comparable to fresh preparations. nih.govnih.govucr.edu
Cryopreserved Hepatocytes: These cells are considered a gold standard for in vitro metabolism studies as they contain a full suite of drug-metabolizing enzymes and cofactors. thermofisher.com They are used to determine metabolic stability, identify metabolites, and characterize clearance pathways. ucr.edu For dronedarone, cryopreserved human hepatocytes have been instrumental in confirming its high rate of metabolism and in identifying the various metabolites formed, including debutyldronedarone. nih.govnih.gov These systems allow for quantitative investigation of drug disappearance and metabolite formation kinetics. nih.gov
Liver Microsomes: Pooled human liver microsomes are a cost-effective and high-throughput model for evaluating CYP-mediated metabolism. nih.gov They have been crucial in identifying the specific CYP450 isoforms (CYP3A4, CYP3A5, CYP2D6) responsible for the N-debutylation of dronedarone. nih.govscienceopen.com Furthermore, liver microsomes are used in mechanism-based inhibition studies, which have shown that both dronedarone and its metabolite, debutyldronedarone, can inactivate CYP3A4 and CYP3A5. nih.gov
| In Vitro System | Application in Debutyldronedarone Research | Key Advantages |
| Cryopreserved Hepatocytes | Determining overall metabolic stability of dronedarone; Identifying the full spectrum of metabolites; Quantifying clearance rates. nih.govucr.edu | Contains both Phase I and Phase II enzymes, providing a comprehensive metabolic profile. thermofisher.com |
| Human Liver Microsomes | Identifying specific CYP450 isoforms in debutyldronedarone formation; High-throughput screening for metabolic stability; Studying enzyme inhibition kinetics. nih.govnih.gov | High concentration of CYP enzymes; Cost-effective and suitable for automated screening. researchgate.net |
Pharmacological Characterization of Debutyldronedarone in in Vitro and Ex Vivo Systems
Elucidation of Molecular Target Interactions and Receptor Binding Affinities (e.g., Thyroid Hormone Receptors)
Research into the molecular interactions of debutyldronedarone (B1669980) has revealed specific binding affinities, most notably with thyroid hormone receptors. Unlike its parent compound's predecessor, amiodarone (B1667116), which has significant effects on thyroid function partly due to its iodine content, dronedarone (B1670951) and its metabolite were designed to minimize such interactions.
Studies have shown that debutyldronedarone possesses a weak affinity for human nuclear thyroid hormone receptors. nih.gov Specifically, it has been demonstrated to inhibit the binding of 3,5,3'-triiodothyronine (T3) to thyroid hormone receptor α1 (TRα1) and thyroid hormone receptor β1 (TRβ1). oup.comtargetmol.com The inhibitory concentrations (IC50) for this interaction have been quantified, highlighting a more pronounced effect on the α1 subtype. targetmol.com
Beyond thyroid receptors, debutyldronedarone has been identified as an inhibitor of other enzyme systems. It inhibits CYP2J2-mediated metabolism of arachidonic acid and also inhibits soluble epoxide hydrolase. targetmol.com
Table 1: Inhibitory Activity of Debutyldronedarone on Molecular Targets
| Target | Species/System | Activity | IC50 Value | Citation |
| Thyroid Hormone Receptor α1 (TRα1) | Chicken | Inhibition of T3 Binding | 59 µM | targetmol.com |
| Thyroid Hormone Receptor β1 (TRβ1) | Human | Inhibition of T3 Binding | 280 µM | targetmol.com |
| CYP2J2 | Cell-free assay | Inhibition | 1.59 µM | targetmol.com |
| Soluble Epoxide Hydrolase | Cell-free assay | Inhibition | 2.73 µM | targetmol.com |
Assessment of Functional Activity in Cellular and Tissue-Based Assays (e.g., Receptor Antagonism/Agonism)
The functional activity of debutyldronedarone has been assessed in various cellular models, revealing significant effects on mitochondrial function. In H9c2 rat cardiomyocytes, debutyldronedarone was shown to decrease intracellular ATP levels, with an IC50 value of 1.07 µM. targetmol.com This cellular energy depletion is linked to direct inhibition of key components of the mitochondrial respiratory chain.
Further investigations using isolated rat heart mitochondria have confirmed that debutyldronedarone inhibits both mitochondrial complex I (NADH dehydrogenase) and mitochondrial complex II (succinate dehydrogenase). targetmol.com The IC50 values for these inhibitory activities were determined to be 11.94 µM and 24.54 µM, respectively. targetmol.com These findings demonstrate that debutyldronedarone can directly impact cellular energy metabolism in cardiac cells, a functional activity distinct from the primary channel-blocking effects of its parent compound.
Comparative Pharmacological Potency Profiling Against Parent Drug (Dronedarone) in Research Models
While debutyldronedarone is a major and pharmacologically active metabolite, its potency is considerably lower than that of its parent drug, dronedarone. researchgate.net Multiple sources consistently report that the pharmacodynamic activity of debutyldronedarone is approximately one-tenth to one-third (10% to 33%) that of dronedarone. mdpi.comnih.govoaji.net
Table 2: Comparative Potency of Debutyldronedarone vs. Dronedarone
| Compound | Relative Pharmacodynamic Potency | Notes | Citation |
| Dronedarone | 100% (Reference) | Parent Drug | researchgate.netmdpi.comnih.gov |
| Debutyldronedarone | 10% - 33% | Active Metabolite | researchgate.netmdpi.comnih.govoaji.net |
Investigation of Electrophysiological Modulatory Effects in Isolated Cardiac Preparations
The parent drug, dronedarone, is well-characterized as a multi-channel blocker, exhibiting effects on sodium, potassium, and calcium currents in cardiac cells, which underpins its Class I, II, III, and IV antiarrhythmic properties. nih.govahajournals.org Debutyldronedarone is also recognized to possess antiarrhythmic properties similar to those of dronedarone. nih.gov
Advanced Research Applications and Methodological Advancements Utilizing Debutyldronedarone D7
Role in Drug Discovery and Development Processes in Preclinical Phases
In the preclinical stages of drug discovery and development, the use of stable isotope-labeled (SIL) compounds like Debutyldronedarone (B1669980) D7 is critical for accurate bioanalysis. acanthusresearch.com These compounds are indispensable for pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. acs.orgyoutube.com
The key advantages of using a deuterated internal standard such as Debutyldronedarone D7 include:
Reduced Matrix Effects : Biological samples are complex matrices. The presence of other compounds can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Since a SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for more accurate and reproducible quantification. clearsynth.com
Improved Accuracy and Precision : By compensating for variability during sample preparation and analysis, SIL internal standards significantly enhance the accuracy and precision of quantitative assays. clearsynth.comnih.gov This is crucial for establishing a reliable pharmacokinetic profile of a drug.
Method Validation : Regulatory bodies recommend the use of deuterated internal standards for the validation of bioanalytical methods to ensure their reliability for pharmacokinetic studies. nih.gov
During preclinical development, this compound would be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify the levels of the active metabolite, debutyldronedarone, in biological samples like plasma and tissues from animal studies. acanthusresearch.comnih.gov This allows researchers to understand the metabolic fate of dronedarone (B1670951) and the exposure levels of its active metabolite.
Integration into Metabolomics and Isotope Tracing Strategies for Pathway Delineation
Stable isotope tracing is a powerful technique used in metabolomics to elucidate metabolic pathways. nih.govnih.gov While this compound is primarily used as an internal standard for quantification, the principles of isotope labeling are central to pathway delineation studies. acs.orgnih.govnih.gov
In a typical isotope tracing experiment, a labeled precursor is introduced into a biological system, and the downstream metabolites are analyzed to see how the isotope has been incorporated. This provides direct evidence of metabolic flux through a particular pathway. mdpi.com
For instance, to study the metabolism of dronedarone, a specially synthesized, labeled version of dronedarone could be administered. The detection of labeled metabolites, including a labeled version of debutyldronedarone, would confirm the metabolic pathway. This compound serves as a crucial reference and internal standard in such studies to accurately identify and quantify the non-labeled debutyldronedarone metabolite formed. medchemexpress.comjfda-online.com
The general steps in using stable isotope tracing for metabolite identification are:
Introduction of a Labeled Precursor : A stable isotope-labeled version of the parent drug is administered to the biological system (e.g., cell culture, animal model).
Sample Collection and Preparation : Biological samples are collected at various time points.
LC-MS/MS Analysis : The samples are analyzed using high-resolution mass spectrometry to detect and identify labeled metabolites.
Data Analysis : The mass shift corresponding to the isotope label helps in identifying the metabolites of the drug.
This compound is essential in these workflows to ensure that the analytical method can reliably quantify the levels of the debutyldronedarone metabolite.
Development and Certification of Reference Standards for Analytical Quality Control
Reference standards are highly characterized materials used to ensure the quality and consistency of analytical measurements. iaea.org The development and certification of a reference standard like this compound involve a rigorous process to establish its identity, purity, and concentration.
Certified Reference Materials (CRMs) are the gold standard and are accompanied by a certificate that provides the value of the specified property, its uncertainty, and a statement of metrological traceability. iaea.org For a compound like this compound, the certification process would involve:
Synthesis and Purification : Synthesis of the deuterated compound with high isotopic enrichment and chemical purity.
Structural Confirmation : Extensive characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm the chemical structure and the position of the deuterium (B1214612) labels.
Purity Assessment : Quantitative analysis using techniques like quantitative NMR (qNMR) or mass balance approaches to determine the purity of the material.
Certification : The certified value and its uncertainty are established based on the results of the characterization and purity assessment. iaea.org
The availability of a certified this compound reference standard is crucial for pharmaceutical quality control laboratories, contract research organizations (CROs), and clinical laboratories for the accurate quantification of the debutyldronedarone metabolite. sigmaaldrich.com
Table 1: Key Characteristics of a Certified Reference Standard
| Parameter | Description | Importance |
|---|---|---|
| Identity | Confirmed chemical structure and isotopic labeling pattern. | Ensures the standard is the correct molecule. |
| Purity | Percentage of the desired compound, free from impurities. | Critical for accurate quantification. |
| Concentration | Precisely determined amount of the compound in a solution. | Essential for creating accurate calibration curves. |
| Uncertainty | A parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. | Provides a quantitative indication of the quality of the measurement. |
| Traceability | The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. | Establishes the validity of the measurement. |
Utilization in Impurity Profiling and Process Control Research for Related Pharmaceutical Compounds
Impurity profiling is a critical aspect of pharmaceutical manufacturing and quality control, mandated by regulatory authorities to ensure the safety and efficacy of drug products. scirp.orgscirp.org During the synthesis of a pharmaceutical compound like dronedarone, several process-related impurities can be formed. conicet.gov.arresearchgate.net
Debutyldronedarone itself is a metabolite, but the synthesis of dronedarone and its related compounds can produce a variety of impurities that need to be identified, quantified, and controlled. conicet.gov.ar While this compound is not an impurity itself, it plays a vital role in the analytical methods used for impurity profiling.
Specifically, in the development of a stability-indicating high-performance liquid chromatography (HPLC) or LC-MS/MS method for dronedarone, this compound can be used as an internal standard to accurately quantify known impurities, including the non-labeled debutyldronedarone if it is present as a process-related impurity or degradation product. scirp.orgresearchgate.net
The use of a labeled internal standard in these methods helps to:
Ensure accurate quantification of impurities, even at low levels.
Validate the analytical method for specificity, linearity, accuracy, and precision.
Support process control research by providing reliable data on how different process parameters affect the impurity profile of the final product. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Debutyldronedarone |
Emerging Research Perspectives and Future Directions for Debutyldronedarone D7
Exploration of Unconventional In Vitro Biological Activities and Mechanisms
While Debutyldronedarone (B1669980) is recognized as an active metabolite of dronedarone (B1670951), exhibiting approximately one-tenth to one-third of the parent drug's potency, ongoing research seeks to uncover any unconventional biological activities and mechanisms of action. medchemexpress.comszabo-scandic.com Studies on the metabolism of dronedarone and its metabolites have revealed the involvement of various enzymes. For instance, the N-debutylation of dronedarone is primarily facilitated by CYP3A isoforms, while hydroxylation on the butyl-benzofuran moiety is catalyzed by CYP2D6. researchgate.net
Further investigations into the metabolic pathways have shown that N-debutyl-dronedarone is metabolized at a slower rate than dronedarone itself. researchgate.net The primary metabolic route for N-debutyl-dronedarone involves monoamine oxidase A (MAO-A), leading to the formation of propanoic acid-dronedarone and phenol-dronedarone. researchgate.net The subsequent metabolism of propanoic acid-dronedarone is mainly carried out by CYP2C8 and CYP1A1. researchgate.net A deeper understanding of these pathways may reveal novel interactions and biological effects of Debutyldronedarone D7 that are distinct from its parent compound.
Advancements in Microfluidic and High-Throughput Screening Platforms for Metabolite Research
The study of drug metabolites like this compound is being revolutionized by advancements in screening technologies. rsc.orgnih.govscienceopen.com Microfluidic and high-throughput screening (HTS) platforms offer significant advantages over traditional methods, including reduced sample consumption, faster analysis times, and the ability to perform a large number of experiments in parallel. scienceopen.comaragen.com
Microfluidic Devices: These "lab-on-a-chip" systems can miniaturize and automate various analytical processes, including sample pretreatment, reaction, and detection. scienceopen.com They provide a microenvironment that closely mimics physiological conditions, allowing for more accurate studies of drug metabolism and cytotoxicity. rsc.orgufluidix.com For instance, liver-on-a-chip models, which culture liver cells in a microfluidic chamber, enable real-time monitoring of cellular responses to compounds like this compound. ufluidix.com This technology is crucial for predicting the pharmacokinetics and bioactivity of new drug candidates. ufluidix.com
High-Throughput Screening (HTS): HTS utilizes robotics, automation, and data processing to screen vast libraries of compounds rapidly. aragen.comselvita.com This technology is instrumental in identifying active compounds and understanding their biological profiles. aragen.com HTS platforms can be adapted for various assays, including those measuring cell viability, enzyme activity, and receptor binding, making them highly versatile for metabolite research. prinsesmaximacentrum.nliric.ca The integration of HTS with advanced analytical techniques like mass spectrometry further enhances the ability to identify and quantify metabolites in complex biological samples. scienceopen.com
| Platform | Key Advantages | Applications in Metabolite Research |
|---|---|---|
| Microfluidics | Low sample volume, high-throughput, mimics in vivo conditions, real-time monitoring. nih.govscienceopen.comufluidix.com | Drug metabolism studies, cytotoxicity assays, pharmacokinetic/pharmacodynamic (PK/PD) modeling. rsc.orgufluidix.com |
| High-Throughput Screening (HTS) | Rapid screening of large compound libraries, automation, cost-effective per sample. aragen.comselvita.com | Primary and secondary screening, dose-response analysis, identification of active metabolites. selvita.comiric.ca |
Computational Chemistry and Molecular Modeling Applications in Predicting Metabolic Fate
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the metabolic fate of drug candidates and their metabolites. nih.govmdpi.com These in silico methods offer a cost-effective and time-efficient way to assess metabolic stability and identify potential sites of metabolism (SOMs) before extensive experimental work is undertaken. nih.govchemrxiv.org
Predicting Sites of Metabolism (SOMs): Various computational approaches, including expert systems, machine learning, and quantum mechanics-based methods, are used to predict which parts of a molecule are most likely to be metabolized. nih.gov For example, models have been developed to predict the likelihood of epoxidation, a bioactivation pathway for certain chemical structures. nih.gov These predictions can help in designing molecules with improved metabolic profiles.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, which can be used to predict the metabolic properties of new compounds. mdpi.com Molecular dynamics simulations provide insights into the dynamic interactions between a ligand and a metabolizing enzyme, helping to understand the mechanism of metabolism at an atomic level. mdpi.commdpi.com These computational tools can be applied to this compound to predict its interactions with various enzymes and transporters, offering a deeper understanding of its metabolic profile.
| Computational Method | Primary Application in Metabolism Prediction | Relevance to this compound |
|---|---|---|
| Site of Metabolism (SOM) Prediction | Identifies atoms or functional groups most susceptible to metabolic transformation. nih.gov | Predicting further metabolic pathways beyond known routes. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts metabolic properties based on chemical structure. mdpi.com | Estimating metabolic stability and potential for drug-drug interactions. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic interaction between a molecule and a protein (e.g., an enzyme). mdpi.com | Understanding the binding affinity and mechanism of interaction with metabolizing enzymes like CYPs and MAO-A. researchgate.net |
Integration of Multi-Omics Data for Comprehensive Understanding of Metabolite Biology
A holistic understanding of the biological role of metabolites like this compound requires the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This systems biology approach allows researchers to move beyond studying individual components in isolation and instead analyze the complex interplay within biological networks. researchcorridor.orgfrontiersin.org
Multi-Omics Integration: By combining different omics datasets, researchers can build a more complete picture of how a drug and its metabolites affect cellular processes. nih.govmdpi.com For example, integrating transcriptomics and proteomics data can reveal how a metabolite influences gene and protein expression levels. mdpi.com Combining proteomics and metabolomics can elucidate the relationship between protein activity and metabolite concentrations. mdpi.com
Systems Biology Approaches: Systems biology utilizes computational and mathematical models to analyze large-scale biological data. researchcorridor.orgsurrey.ac.uk Network analysis, for instance, can identify key pathways and regulatory hubs that are affected by a metabolite. nih.gov This approach is crucial for understanding the broader physiological effects of this compound and for identifying potential biomarkers or new therapeutic targets. researchcorridor.orgnih.gov The integration of multi-omics data provides a powerful framework for deciphering the complex biological consequences of drug metabolism. nih.govnih.gov
Q & A
Q. What are the critical steps for synthesizing and characterizing Debutyldronedarone D7 in preclinical studies?
- Methodological Answer :
Synthesis of this compound requires deuterium labeling at specific positions to track metabolic pathways. Key steps include:- Isotopic purity validation : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm >98% isotopic enrichment (critical for pharmacokinetic studies) .
- Structural confirmation : Compare spectral data (e.g., H-NMR shifts) with non-deuterated analogs to ensure correct labeling .
- Stability testing : Assess storage conditions (e.g., −20°C in inert atmosphere) to prevent deuterium loss, which could skew metabolic data .
Q. How should researchers quantify this compound in biological matrices?
- Methodological Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in distinguishing deuterated compounds from endogenous metabolites.
Q. What experimental designs are appropriate for assessing this compound’s metabolic stability?
- Methodological Answer :
- In vitro models : Use hepatocyte incubations with isotopically labeled compounds to monitor time-dependent degradation. Compare half-life () to dronedarone to assess metabolic resistance .
- In vivo crossover studies : Administer this compound and dronedarone in rodent models, collecting plasma at intervals to compare area under the curve (AUC) and clearance rates .
Advanced Research Questions
Q. How does the reduced potency of this compound (1/10 to 1/3 of dronedarone) impact dose-response studies?
- Methodological Answer :
- Dose scaling : Adjust concentrations in efficacy assays (e.g., atrial fibrillation models) by 3–10x to match dronedarone’s therapeutic window. For example, if dronedarone is effective at 10 µM, test this compound at 30–100 µM .
- Mechanistic studies : Use patch-clamp electrophysiology to compare ion channel blockade (e.g., inhibition) between the two compounds, correlating potency differences with structural variations .
Q. How can researchers resolve contradictions in metabolic data between in vitro and in vivo models?
- Methodological Answer :
- Data triangulation : Combine in vitro hepatocyte data with in vivo metabolite profiling (e.g., bile duct-cannulated rodents) to identify non-hepatic clearance pathways (e.g., renal excretion) .
- Enzyme phenotyping : Use recombinant CYP450 isoforms (e.g., CYP3A4) to isolate metabolic contributions, addressing discrepancies caused by interspecies enzyme variability .
Q. What computational strategies predict this compound’s drug-drug interaction (DDI) risks?
- Methodological Answer :
- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate deuterium’s kinetic isotope effects (KIEs) to simulate interactions with CYP3A4 inhibitors/inducers. Validate against clinical dronedarone DDI data .
- Machine learning : Train models on deuterated metabolite databases to predict DDIs based on structural fingerprints and metabolic turnover rates .
Data Presentation and Reproducibility
Q. How should deuterium labeling be documented to ensure reproducibility?
- Methodological Answer :
- Supplementary materials : Include raw NMR/HRMS spectra, synthetic protocols, and stability logs in supporting information (SI), following guidelines for isotopic compound reporting .
- Metadata tables :
| Parameter | Specification |
|---|---|
| Isotopic enrichment | ≥98% (validated by HRMS) |
| Storage conditions | −20°C, argon atmosphere |
Q. What frameworks guide hypothesis formulation for this compound’s cardiovascular effects?
- Methodological Answer :
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):- Novelty : Explore understudied mechanisms (e.g., mitochondrial toxicity in cardiomyocytes) .
- Ethical alignment : Use ex vivo human tissue models to bypass animal trials where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
